Enantiomeric Excess: Tartrate Diastereomeric Salt Resolution (>98% ee) Outperforms Enzymatic Kinetic Resolution (83.5% ee) by Over 14 Percentage Points
Resolution of racemic 2-methylpiperidine via L-tartaric acid diastereomeric salt formation and fractional crystallization yields (S)-2-methylpiperidine with an enantiomeric excess (ee) exceeding 98%, as determined by NMR integration of the intermediate tartrate salt [1]. In contrast, the most efficient enzymatic kinetic resolution reported to date—employing a recombinant (S)-selective hydrolase from Arthrobacter sp. K5 overexpressed in Rhodococcus erythropolis—produces (S)-2-methylpiperidine with 83.5% ee at 48.4% conversion (E = 26.3) from 100 mM rac-N-pivaloyl-2-MPI [2]. The wild-type whole-cell reaction achieves only 80.2% ee at 38.2% conversion (E = 14.8) before enzyme inactivation halts the reaction [2]. The absolute difference of 14.5–17.8 percentage points in ee represents a decisive advantage for applications requiring high stereochemical purity, such as pharmaceutical intermediate synthesis where residual enantiomeric impurity can propagate through multi-step sequences.
| Evidence Dimension | Enantiomeric excess (ee) of isolated (S)-2-methylpiperidine |
|---|---|
| Target Compound Data | >98% ee (measured by ¹H NMR integration of tartrate salt) |
| Comparator Or Baseline | Enzymatic resolution: 83.5% ee (recombinant cells, 48.4% conversion); 80.2% ee (wild-type cells, 38.2% conversion) |
| Quantified Difference | Δ ≥ 14.5 percentage points higher ee for tartrate salt resolution |
| Conditions | Tartrate: fractional crystallization from water, 4 recrystallizations, 1.3–1.5 mol scale; Enzymatic: 100 mM N-pivaloyl-2-MPI, 30 °C, pH 7.0, 115 h (wild-type) |
Why This Matters
A 14.5+ percentage point difference in ee directly impacts the optical purity of downstream pharmaceutical intermediates, potentially altering biological activity, regulatory compliance, and the economic cost of additional purification steps.
- [1] Doller, D.; Davies, R.; Chackalamannil, S. A practical preparation of (R)- and (S)-N-Boc-2-methylpiperidines. Tetrahedron: Asymmetry 1997, 8 (8), 1275–1278. DOI: 10.1016/S0957-4166(97)00123-7. View Source
- [2] Hamajima, R.; Nakamura, T.; Fukaya, K.; Ishikawa, K.; Kojima, K.; Uemura, T.; Furukawa, K.; Yamaguchi, H.; Morita, H.; Matsuda, F.; Hiraishi, T. Novel (S)-Selective Hydrolase from Arthrobacter sp. K5 for Kinetic Resolution of Cyclic Amines. Catalysts 2021, 11 (7), 809. DOI: 10.3390/catal11070809. View Source
